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Compound of Interest

Compound Name:
2-Chloro-4-(trifluoromethyl)pyridin-

3-amine

Cat. No.: B069462 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-
(trifluoromethyl)pyridin-3-amine

Introduction
2-Chloro-4-(trifluoromethyl)pyridin-3-amine, a substituted pyridine derivative, is a key

building block in modern medicinal chemistry and drug discovery. Its unique electronic and

structural features, imparted by the chloro, trifluoromethyl, and amine functional groups, make it

a valuable synthon for creating complex molecular architectures with potential therapeutic

applications. A comprehensive understanding of its physical properties is not merely academic;

it is a critical prerequisite for its effective use in synthesis, formulation, and preclinical

development. These properties govern the compound's reactivity, solubility, stability, and

bioavailability, directly impacting experimental design, process scale-up, and the ultimate

success of a drug development program.

This technical guide provides an in-depth analysis of the core physical and chemical properties

of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine. It is designed for researchers, chemists, and

pharmaceutical scientists, offering not just data, but also the experimental context and

procedural knowledge necessary for its practical application. We will delve into the causality

behind experimental choices and provide validated protocols for the determination of its key

physicochemical parameters.
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Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological

systems. For 2-Chloro-4-(trifluoromethyl)pyridin-3-amine, these parameters provide the

foundational knowledge for its handling, storage, and application.

Property Value Source

CAS Number 166770-70-3 [1]

Molecular Formula C₆H₄ClF₃N₂ [1]

Molecular Weight 196.56 g/mol [1][2]

Appearance Off-white to yellow solid [3]

Melting Point 53-57 °C [3]

Boiling Point 255.1 ± 35.0 °C (Predicted) [3][4]

Density 1.507 ± 0.06 g/cm³ (Predicted) [3]

pKa 0.93 ± 0.10 (Predicted) [3][4]

Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is indispensable for verifying the identity and purity of 2-Chloro-4-
(trifluoromethyl)pyridin-3-amine. The combination of chloro, amino, and trifluoromethyl

groups on the pyridine ring results in a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons

on the pyridine ring and a broader signal for the amine (-NH₂) protons. The chemical shifts

of the aromatic protons are influenced by the electron-withdrawing nature of the adjacent

substituents.

¹³C NMR: The spectrum will display six unique carbon signals corresponding to the

pyridine ring carbons and the trifluoromethyl carbon. The carbon attached to the fluorine

atoms will show a characteristic quartet due to C-F coupling.
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¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of

the trifluoromethyl group, serving as a clear diagnostic peak.

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching frequencies

for the primary amine, C-N stretching, C-Cl stretching, and strong C-F stretching vibrations

characteristic of the trifluoromethyl group.

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass

spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an

intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine

atom.

Experimental Protocols for Property Determination
The following sections provide detailed, field-proven methodologies for determining the critical

physical properties of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine. These protocols are

designed to be self-validating and reflect best practices in pharmaceutical research.

Melting Point Determination via Capillary Method
Causality: The melting point is a robust indicator of purity. A sharp melting range (typically 0.5-

1.0 °C) is characteristic of a pure crystalline compound, whereas impurities depress and

broaden the melting range.[5] This protocol ensures accurate determination through controlled

heating, allowing the system to remain in thermal equilibrium.

Methodology:

Sample Preparation: Ensure the 2-Chloro-4-(trifluoromethyl)pyridin-3-amine sample is

completely dry. Place a small amount of the solid on a clean, dry surface.[6]

Loading the Capillary Tube: Take a capillary melting point tube (sealed at one end) and press

the open end into the solid sample. A small amount of solid will be forced into the tube.[6]

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to

fall to the bottom. Alternatively, drop the tube through a long, narrow glass tube to pack the

solid tightly. The final packed sample height should be 2-3 mm.[6]
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Apparatus Setup: Insert the packed capillary tube into the heating block of a melting point

apparatus.

Heating and Observation:

If the approximate melting point is known (around 53-57 °C), heat the block rapidly to

about 45 °C.

Reduce the heating rate significantly, so the temperature rises no more than 1 °C per

minute as you approach the expected melting point.[6]

Record the temperature at which the first droplet of liquid appears (T₁).

Record the temperature at which the entire sample has completely liquefied (T₂).

Reporting: The melting point is reported as a range from T₁ to T₂. For a pure compound, this

range should be narrow. If a repeat measurement is needed, always use a fresh sample in a

new capillary tube.[6]
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Sample Preparation Measurement Result

Dry Sample Load Capillary (2-3 mm) Pack Solid Tightly Insert into ApparatusTransfer Heat Rapidly to ~45°C Heat Slowly (1°C/min) Observe & Record T1, T2 Report Melting Range (T1 - T2)Finalize

1. Add Excess Solid to Buffer

2. Seal & Agitate (24-72h at 37°C)

Equilibration

3. Settle & Withdraw Supernatant

Phase Separation

4. Filter (0.22 µm Syringe Filter)

5. Dilute Filtrate

Sample Prep

6. Quantify via HPLC/LC-MS

Analysis

7. Calculate Solubility vs. Standard Curve
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Workflow for Equilibrium Solubility Determination.

pKa Determination by ¹H NMR Titration
Causality: The pKa value is the pH at which a compound exists in a 50:50 ratio of its

protonated and deprotonated forms. This property is paramount as it dictates a drug's

ionization state in different biological compartments, which in turn affects its solubility,

permeability, and target binding. [7]For a pyridine derivative, the protonation state of the ring

nitrogen dramatically alters the electron density of the aromatic system. This change can be

precisely monitored by observing the chemical shifts of the ring protons in the ¹H NMR

spectrum as a function of pH. [8] Methodology:

Sample Preparation: Prepare a stock solution of 2-Chloro-4-(trifluoromethyl)pyridin-3-
amine at a known concentration (e.g., 20 mg/mL) in D₂O. [8]2. pH Adjustment: Prepare a

series of samples by adjusting the pD (the pH in D₂O) of aliquots of the stock solution across

a wide range (e.g., pD 0 to 6). Use dilute DCl and NaOD solutions for adjustment. Note: The

pH meter reading (pH) must be corrected to pD using the formula: pD = pH + 0.4. [8]3. NMR

Acquisition: Acquire a ¹H NMR spectrum for each sample in the series. Ensure consistent

acquisition parameters across all experiments.

Data Analysis:

Identify an aromatic proton signal that shows a significant change in chemical shift (δ) as

the pD is varied.

Plot the chemical shift (δ) of this reporter proton (y-axis) against the corresponding pD

value (x-axis).

The resulting plot will be a sigmoidal curve.

pKa Calculation: The pKa is the pD value at the inflection point of the sigmoidal curve, which

corresponds to the point of maximum slope. This value can be determined by fitting the data

to the Henderson-Hasselbalch equation or by finding the pD at the midpoint between the

chemical shifts of the fully protonated (δ_H_A) and fully deprotonated (δ_A) forms.
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Sample Preparation Data Acquisition & Analysis Result

Prepare Stock Soln. in D2O Create Series of Samples
with Varying pD Acquire 1H NMR for Each SampleMeasure Plot Chemical Shift (δ)

vs. pD Fit Data to Sigmoidal Curve pKa = pD at Inflection PointCalculate

Click to download full resolution via product page

Workflow for pKa Determination via NMR Titration.

Safety, Handling, and Storage
Given its chemical structure, 2-Chloro-4-(trifluoromethyl)pyridin-3-amine requires careful

handling in a laboratory setting. While a specific safety data sheet (SDS) for this exact isomer

is not detailed in the provided context, information from closely related analogs and general

chemical safety principles should be applied.

Hazard Classification: The compound is expected to be harmful if swallowed, in contact with

skin, or if inhaled. It may cause skin and serious eye irritation. [3][9][10]* Personal Protective

Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety

goggles or a face shield, and a lab coat. [9][11]* Handling: Handle the compound in a well-

ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [12]

[13]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [11]* Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]Some

suppliers recommend storage at 2-8°C, protected from light, to ensure long-term stability. [3]

Conclusion
2-Chloro-4-(trifluoromethyl)pyridin-3-amine is a compound of significant interest in

pharmaceutical research. Its physical properties—melting point, solubility, and pKa—are not

static data points but are dynamic parameters that provide deep insights into its behavior. The

protocols and data presented in this guide offer a robust framework for scientists to confidently

handle, characterize, and utilize this valuable chemical intermediate. Adherence to these

rigorous experimental methodologies is essential for generating reliable and reproducible data,

thereby accelerating the journey from chemical synthesis to therapeutic innovation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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